molecular formula C12H11NO4 B2491864 [5-(2-Methyl-4-nitrophenyl)-2-furyl]methanol CAS No. 332119-54-7

[5-(2-Methyl-4-nitrophenyl)-2-furyl]methanol

Cat. No.: B2491864
CAS No.: 332119-54-7
M. Wt: 233.223
InChI Key: BGGGPABHVBOPET-UHFFFAOYSA-N
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Description

[5-(2-Methyl-4-nitrophenyl)-2-furyl]methanol is an organic compound with the molecular formula C12H11NO4 It is characterized by a furan ring substituted with a 2-methyl-4-nitrophenyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2-Methyl-4-nitrophenyl)-2-furyl]methanol typically involves the reaction of 2-methyl-4-nitrobenzaldehyde with furfuryl alcohol under acidic or basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the hydroxyl group of furfuryl alcohol attacks the carbonyl carbon of the aldehyde, followed by proton transfer and dehydration to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as Lewis acids or bases may be employed to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

[5-(2-Methyl-4-nitrophenyl)-2-furyl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[5-(2-Methyl-4-nitrophenyl)-2-furyl]methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of [5-(2-Methyl-4-nitrophenyl)-2-furyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[5-(2-Methyl-4-nitrophenyl)-2-furyl]methanol is unique due to the presence of both a methyl and a nitro group on the phenyl ring, which can influence its reactivity and biological activity. The combination of these substituents can lead to distinct chemical and biological properties compared to similar compounds .

Properties

IUPAC Name

[5-(2-methyl-4-nitrophenyl)furan-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-8-6-9(13(15)16)2-4-11(8)12-5-3-10(7-14)17-12/h2-6,14H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGGGPABHVBOPET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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